molecular formula C19H15ClN2O3 B2366479 1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate CAS No. 1209951-10-9

1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate

Cat. No.: B2366479
CAS No.: 1209951-10-9
M. Wt: 354.79
InChI Key: VFALNKWAHMQNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(Naphthalen-2-yl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate” is a complex organic compound. It’s a derivative of Ethyl 6-chloropyridine-3-carboxylate .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The key step in the synthesis strategy was based on the formation of an extremely stable bond between two molecules via a dipolar cycloaddition . The process used diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .


Molecular Structure Analysis

The structure of similar compounds was fully characterized by 1D (31P, 1H-, 13C-) and 2D (1H-1H and 1H-, 13C-) NMR spectroscopy, IR, and HRMS .


Chemical Reactions Analysis

The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated based on spectroscopic data, time-dependent density functional theory, and density of state diagrams . The lipophilicity (log P) of the compounds, as well as the electronic parameters and molar volume of substituents, were used to determine if these factors play a role in their biological activity .

Properties

IUPAC Name

[1-(naphthalen-2-ylamino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-12(25-19(24)15-7-9-17(20)21-11-15)18(23)22-16-8-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFALNKWAHMQNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC(=O)C3=CN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.